2-Methyl-1-benzofuran-3-carboxylic acid

Physicochemical profiling LogP Lipophilicity

2-Methyl-1-benzofuran-3-carboxylic acid (CAS 3265-74-5) is a heterocyclic aromatic compound belonging to the benzofuran-3-carboxylic acid class, characterized by a methyl substituent at the 2-position of the fused benzene–furan ring system. With a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol, it is commercially available from multiple suppliers in research-grade purity (≥95–98%).

Molecular Formula C10H8O3
Molecular Weight 176.171
CAS No. 3265-74-5
Cat. No. B2433114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-benzofuran-3-carboxylic acid
CAS3265-74-5
Molecular FormulaC10H8O3
Molecular Weight176.171
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2O1)C(=O)O
InChIInChI=1S/C10H8O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12)
InChIKeyQNMGYGHSTHUNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-benzofuran-3-carboxylic acid (CAS 3265-74-5): A Benzofuran-Core Building Block with Differentiated Physicochemical and Synthetic Utility Profiles


2-Methyl-1-benzofuran-3-carboxylic acid (CAS 3265-74-5) is a heterocyclic aromatic compound belonging to the benzofuran-3-carboxylic acid class, characterized by a methyl substituent at the 2-position of the fused benzene–furan ring system [1]. With a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol, it is commercially available from multiple suppliers in research-grade purity (≥95–98%) [2][3]. The compound serves dual roles: as a versatile synthetic intermediate—most notably as the core scaffold for the preparation of fruquintinib, a VEGFR inhibitor approved in China—and as a parent structure for derivatization into bioactive molecules targeting carbonic anhydrases, cancer cell lines, and microbial pathogens [4][5].

Why 2-Methyl-1-benzofuran-3-carboxylic acid (3265-74-5) Cannot Be Replaced by Unsubstituted or Differently Substituted Benzofuran-3-carboxylic Acids


Benzofuran-3-carboxylic acids are not interchangeable commodities. The presence and position of the 2-methyl substituent on 2-methyl-1-benzofuran-3-carboxylic acid (CAS 3265-74-5) directly governs three procurement-relevant properties: (i) lipophilicity (XLogP = 2.3 vs. 2.13 for the unsubstituted parent, CAS 26537-68-8), altering solubility, membrane permeability, and chromatographic behavior [1][2]; (ii) boiling point (336.4 °C vs. 325.6 °C for the unsubstituted analog), which affects distillation-based purification and storage stability [1]; and (iii) synthetic utility as a regiospecific intermediate—the 2-methyl substitution pattern is essential for constructing the fruquintinib benzofuran core via Michael addition/Heck cyclization, a transformation that fails with the unsubstituted or 5-bromo analogs [3]. Furthermore, medicinal chemistry campaigns demonstrate that the 2-methylbenzofuran tail confers superior carbonic anhydrase IX inhibitory profiles (Ki = 0.56–0.91 μM) compared to 5-bromobenzofuran-tailed congeners when incorporated into ureido-linked carboxylic acid derivatives [4]. These quantitative disparities render simple analog substitution scientifically indefensible.

Quantitative Differentiation Evidence for 2-Methyl-1-benzofuran-3-carboxylic acid (3265-74-5) vs. Closest Analogs


Lipophilicity Advantage: XLogP = 2.3 vs. 2.13 for Unsubstituted Benzofuran-3-carboxylic Acid

The target compound exhibits a computed XLogP of 2.3, compared to a LogP of 2.131 for the unsubstituted benzofuran-3-carboxylic acid (CAS 26537-68-8) [1][2]. Although the absolute difference is modest (ΔLogP ≈ +0.17), the 2-methyl group introduces a measurable increase in lipophilicity that influences solubility partitioning, membrane permeability, and reversed-phase chromatographic retention, which are critical parameters for downstream biological assays and purification protocols.

Physicochemical profiling LogP Lipophilicity Drug-likeness

Boiling Point Differentiation: 336.4 °C vs. 325.6 °C for Unsubstituted Analog – Implications for Purification and Storage

The target compound has a predicted boiling point of 336.4 ± 22.0 °C at 760 mmHg, whereas the unsubstituted benzofuran-3-carboxylic acid (CAS 26537-68-8) boils at 325.6 ± 15.0 °C [1]. This ~11 °C elevation reflects the incremental van der Waals contribution of the 2-methyl group and translates into a reduced vapor pressure (0.0 ± 0.8 mmHg at 25 °C for the target), which has practical consequences for vacuum distillation, rotary evaporation, and long-term storage stability.

Physicochemical characterization Boiling point Purification Volatility

Synthetic Utility: Exclusive 2-Methyl Substitution Required for Fruquintinib Intermediate – 45–60% Yields Across Two Industrial Routes

The 2-methylbenzofuran-3-carboxylic acid core is the indispensable scaffold for constructing the key benzofuran intermediate of fruquintinib. Han and Cheon (2025) demonstrated two practical synthetic routes starting from the target substitution pattern: Route 1 (Michael addition/Heck cyclization from 2-bromo-5-methoxyphenol and 2-butynoic acid derivative) delivered the benzofuran intermediate in 45% overall yield over three steps (58% over five steps when starting from ethyl 2-butynoate); Route 2 (condensation/rearrangement from 2-hydroxy-4-methoxybenzaldehyde) improved the overall yield to 60% over five steps [1]. The unsubstituted benzofuran-3-carboxylic acid and the 5-bromo analog cannot serve as synthetic surrogates in this pathway because the 2-methyl group participates directly in the Michael addition regiochemistry [1].

Synthetic intermediate Fruquintinib VEGFR inhibitor Process chemistry

Carbonic Anhydrase IX Inhibition: 2-Methylbenzofuran-Tailed Carboxylic Acids Achieve Submicromolar Ki with Favorable Selectivity Over Off-Target Isoforms

In a systematic study of benzofuran-based carboxylic acids bearing ureido-linked benzoic or hippuric acid moieties, Eldehna et al. (2020) evaluated derivatives carrying either 2-methylbenzofuran or 5-bromobenzofuran tails. The 2-methylbenzofuran-containing compounds 9b, 9e, and 9f exhibited submicromolar inhibition of the cancer-associated hCA IX isoform with Ki values of 0.91, 0.79, and 0.56 μM, respectively [1]. Selectivity indices (SI) for hCA IX over off-target isoforms hCA I and hCA II ranged from 2 to >63 and 4–47, respectively [1]. Compound 9e (2-methylbenzofuran-tailed) additionally demonstrated antiproliferative activity against MDA-MB-231 breast cancer cells with an IC₅₀ of 2.52 ± 0.39 μM and induced cell cycle disturbance and pro-apoptotic effects [1].

Carbonic anhydrase Cancer Enzyme inhibition Selectivity

Antimicrobial Activity: 2-Methyl-3-benzofurancarboxylic Acid Derivatives Yield MIC Values of 50–200 μg/mL Against Gram-Positive Bacteria

Kossakowski et al. (2010) used 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid—a derivative retaining the 2-methyl substitution pattern of the target compound—as the starting material to synthesize halogenated 3-benzofurancarboxylic acid derivatives. Among the products, compounds III, IV, and VI displayed antimicrobial activity against Gram-positive cocci with MIC values ranging from 50 to 200 μg/mL [1]. Compounds VI and III additionally exhibited antifungal activity against Candida albicans and C. parapsilosis with MIC values of 100 μg/mL [1]. The 2-methyl substitution is preserved throughout the synthetic sequence and contributes to the lipophilic character required for membrane penetration.

Antimicrobial Gram-positive MIC Benzofuran derivatives

Evidence-Backed Application Scenarios for 2-Methyl-1-benzofuran-3-carboxylic acid (3265-74-5) in Research and Industrial Settings


Medicinal Chemistry: Fruquintinib Intermediate and VEGFR-Targeted Kinase Inhibitor Synthesis

The 2-methylbenzofuran-3-carboxylic acid scaffold is the essential starting point for constructing the benzofuran intermediate of fruquintinib, a VEGFR-1/2/3 inhibitor approved for metastatic colorectal cancer. Han and Cheon (2025) demonstrated two industrially viable routes yielding the intermediate in 45–60% overall yields, with the 2-methyl group serving as a non-negotiable structural requirement for the Michael addition/Heck cyclization sequence [1]. Procurement of CAS 3265-74-5 is therefore mandatory for any process chemistry campaign targeting fruquintinib or its structural analogs.

Carbonic Anhydrase Inhibitor Development: hCA IX-Selective Anticancer Agents

The 2-methylbenzofuran tail, when attached to benzoic or hippuric acid moieties via a ureido linker, produces submicromolar hCA IX inhibitors (Ki = 0.56–0.91 μM) with selectivity indices exceeding 60-fold over off-target cytosolic isoforms [2]. Compound 9e further demonstrated antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells (IC₅₀ = 2.52 μM) with pro-apoptotic effects [2]. Research groups pursuing hCA IX-targeted cancer therapeutics should use the 2-methyl-substituted benzofuran-3-carboxylic acid as the privileged starting material for library synthesis.

Antimicrobial Research: Gram-Positive and Antifungal Benzofuran Derivatives

Derivatives synthesized from 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid—which retains the 2-methyl-3-carboxylic acid core of the target compound—exhibit MIC values of 50–200 μg/mL against Gram-positive cocci and 100 μg/mL against Candida albicans and C. parapsilosis [3]. The 2-methyl substitution contributes to the lipophilicity necessary for bacterial membrane penetration, making CAS 3265-74-5 the appropriate starting material for antimicrobial SAR exploration in the benzofuran-3-carboxylic acid series.

Chemical Biology and Probe Development: Building Block for Diverse Benzofuran Libraries

With a carboxylic acid handle at position 3 and a methyl group at position 2, the compound enables regioselective derivatization (amide coupling, esterification, reduction) while the electron-rich benzofuran core permits electrophilic aromatic substitution at positions 5 and 7 [4]. The predicted XLogP of 2.3 and boiling point of 336.4 °C distinguish this building block from the unsubstituted parent (LogP 2.13, b.p. 325.6 °C), offering practical advantages in purification and biological assay partitioning [4].

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